

# Application Notes and Protocols for In Vivo Studies with GSK2801

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## Compound of Interest

Compound Name: GSK2801

Cat. No.: B15569750

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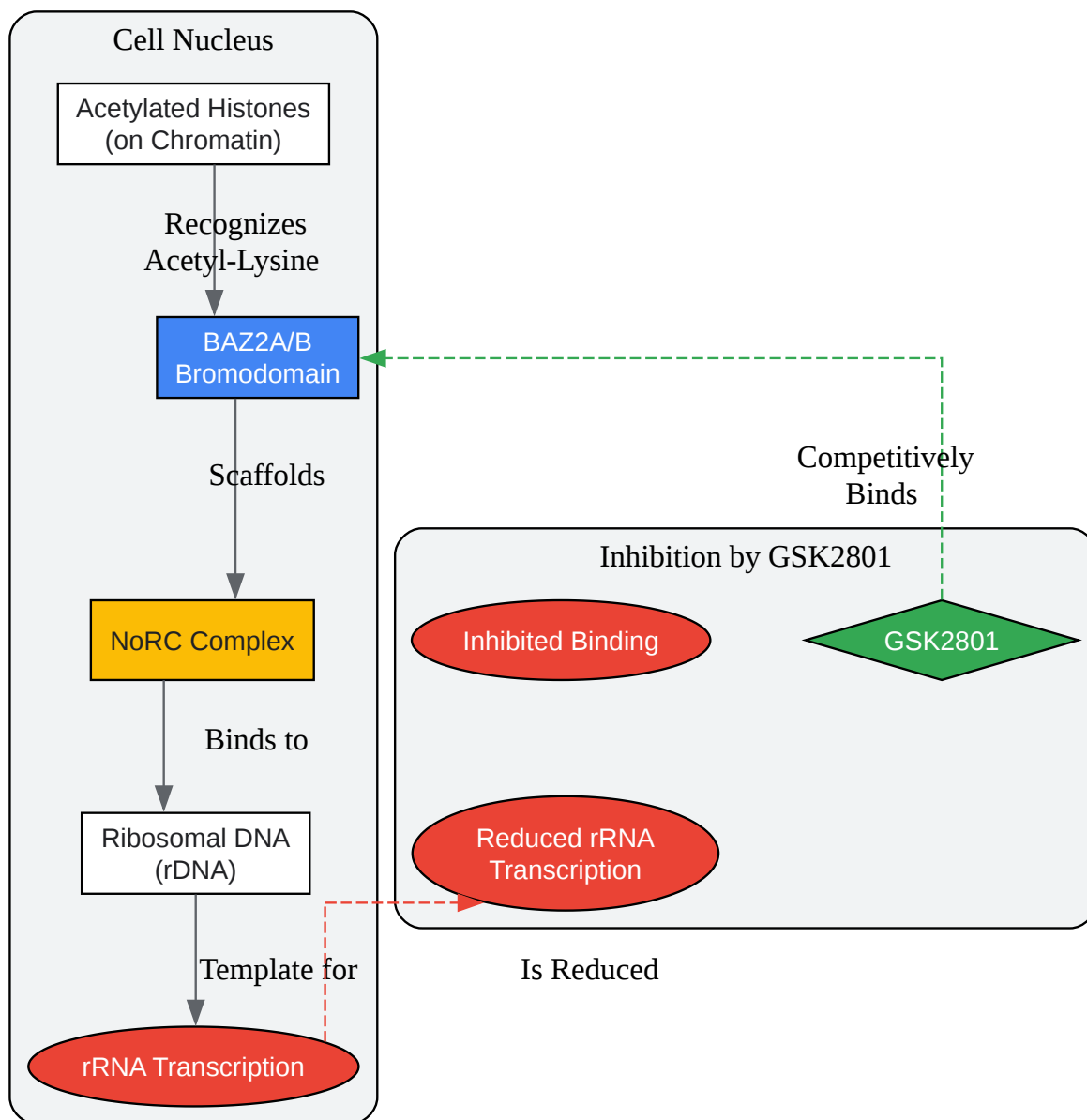
## Introduction

**GSK2801** is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are components of the nucleolar remodeling complex (NoRC) involved in regulating gene transcription.<sup>[1][2][3][4]</sup> As a competitive inhibitor of acetyl-lysine binding, **GSK2801** offers a valuable tool for investigating the biological functions of BAZ2A and BAZ2B in both cellular and in vivo settings.<sup>[1][2][3]</sup> This document provides detailed application notes and protocols for the effective use of **GSK2801** in preclinical in vivo studies, with a focus on pharmacology, dosing, and experimental design.

## Mechanism of Action

**GSK2801** functions as a selective inhibitor of the BAZ2A and BAZ2B bromodomains.<sup>[1][2][3]</sup> Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification on histones and other proteins that regulates gene expression. By competitively binding to the acetyl-lysine binding pocket of BAZ2A and BAZ2B, **GSK2801** displaces these proteins from chromatin, thereby modulating the transcription of their target genes.<sup>[1][2]</sup> The two closely related proteins, BAZ2A and BAZ2B, are the central scaffolding proteins of the NoRC, which regulates the expression of non-coding RNAs.<sup>[1][3][4]</sup>

## Signaling Pathway of BAZ2A/B Inhibition by GSK2801



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Caption: Mechanism of **GSK2801** action.

## Quantitative Data

### Binding Affinity and Selectivity

**GSK2801** exhibits high affinity for BAZ2A and BAZ2B bromodomains. Its selectivity has been profiled against a panel of other bromodomains, with notable off-target activity only at significantly higher concentrations.

Target	Dissociation Constant (KD)	Notes
BAZ2B	136 nM[1][2][3][4]	Primary Target
BAZ2A	257 nM[1][2][3][4]	Primary Target
BRD9	1.1 µM[5]	~8-fold selectivity over BAZ2B
TAF1L(2)	3.2 µM[1][5]	~23-fold selectivity over BAZ2B
BRD4	>50-fold selectivity[5]	High selectivity over BET bromodomains

## In Vivo Pharmacokinetics in Mice

A pharmacokinetic study was conducted in male CD1 mice to determine the exposure of **GSK2801** following intraperitoneal (IP) and oral (PO) administration. The results indicate that **GSK2801** has reasonable in vivo exposure and modest clearance, making it suitable for in vivo experiments.[1][2][3]

Parameter	Intraperitoneal (IP) - 30 mg/kg	Oral (PO) - 30 mg/kg
Tmax (h)	0.25[6]	1.0[6]
Cmax (ng/mL)	1670[6]	435[6]
Terminal t1/2 (h)	4.5[6]	1.5[6]

## Experimental Protocols

### Formulation Protocol for In Vivo Dosing

A critical step for in vivo studies is the appropriate formulation of the compound. The following protocol is recommended for preparing **GSK2801** for oral and intraperitoneal administration in mice.

Materials:

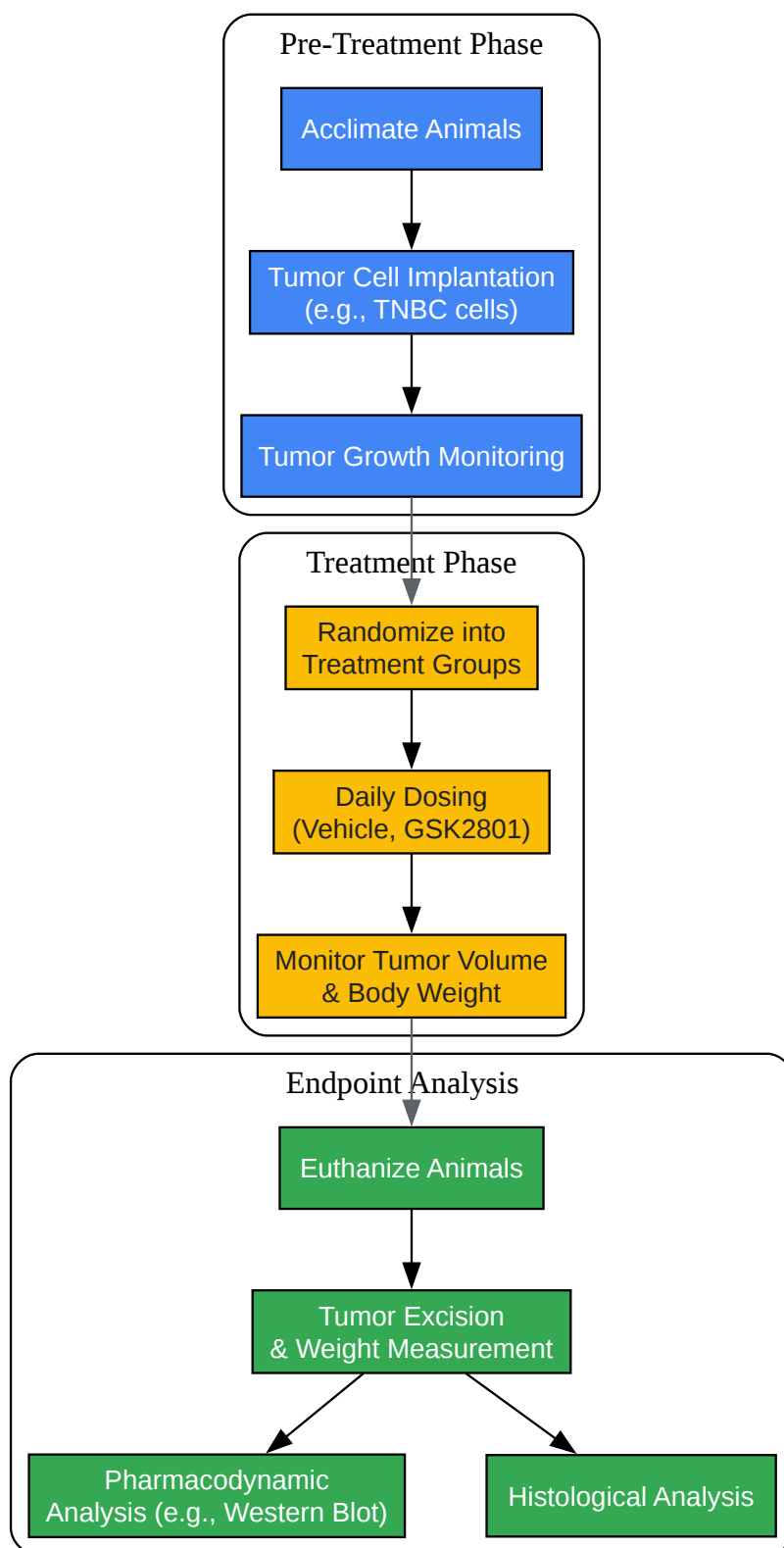
- **GSK2801** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Protocol for a 2.5 mg/mL Suspension:

- Prepare a stock solution of **GSK2801** in DMSO at a concentration of 25.0 mg/mL.
- To prepare a 1 mL working solution, take 100  $\mu$ L of the DMSO stock solution and add it to 400  $\mu$ L of PEG300.
- Mix the solution thoroughly until it is homogenous.
- Add 50  $\mu$ L of Tween-80 to the mixture and mix again until evenly distributed.
- Finally, add 450  $\mu$ L of Saline to bring the total volume to 1 mL. This will yield a 2.5 mg/mL suspended solution suitable for both oral and intraperitoneal injections.<sup>[5]</sup>

Note: For dosing at 30 mg/kg in a 25g mouse, the dosing volume would be 300  $\mu$ L. Adjust the volume according to the specific weight of each animal.

## Experimental Workflow for an In Vivo Efficacy Study



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## References

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